molecular formula C24H21N3O B7500550 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone

2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone

Cat. No. B7500550
M. Wt: 367.4 g/mol
InChI Key: CSNUGXNFZGRTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential applications in epigenetic research. It was first identified as a selective inhibitor of G9a, a histone methyltransferase that plays a crucial role in regulating gene expression through chromatin modification. Since its discovery, BIX-01294 has been widely used as a tool compound to investigate the biological functions of G9a and its role in various cellular processes.

Mechanism of Action

2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone exerts its inhibitory effect on G9a by binding to the SET domain of the enzyme, which is responsible for its methyltransferase activity. This binding prevents the enzyme from accessing its substrate, histone H3, and inhibits the methylation of H3K9. This leads to changes in chromatin structure and gene expression, which can have profound effects on cellular behavior and differentiation.
Biochemical and Physiological Effects:
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have a range of biochemical and physiological effects, depending on the cell type and context in which it is used. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, and to inhibit the growth and metastasis of cancer cells in vitro and in vivo. 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has several advantages as a tool compound for epigenetic research. It is highly selective for G9a and GLP, and has minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has some limitations. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has limited bioavailability and may not be suitable for in vivo studies.

Future Directions

There are several future directions for research on 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone and its applications in epigenetic research. One area of interest is the development of more potent and selective inhibitors of G9a and GLP, which could have greater therapeutic potential for cancer and neurodegenerative diseases. Another area of interest is the investigation of the downstream effects of G9a inhibition on chromatin structure and gene expression, and how these changes contribute to cellular behavior and differentiation. Finally, 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone could be used as a tool compound to investigate the role of G9a in other cellular processes, such as DNA repair and cell cycle regulation.

Synthesis Methods

The synthesis of 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone involves several steps, including the condensation of 2-benzylbenzimidazole and 2,3-dihydroindole, followed by the addition of ethyl chloroacetate and subsequent hydrolysis to yield the target compound. The synthesis of 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been optimized to improve its purity and yield, and various modifications have been made to the synthetic route to facilitate large-scale production.

Scientific Research Applications

2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been extensively studied for its potential applications in epigenetic research. It has been shown to selectively inhibit G9a and its homolog GLP, which are responsible for the methylation of histone H3 lysine 9 (H3K9). By blocking this process, 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone can alter chromatin structure and gene expression, leading to changes in cellular behavior and differentiation. 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been used to investigate the role of G9a in various cellular processes, including stem cell differentiation, cancer progression, and neurodegenerative diseases.

properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c28-24(26-15-14-19-10-4-6-12-21(19)26)17-27-22-13-7-5-11-20(22)25-23(27)16-18-8-2-1-3-9-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNUGXNFZGRTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=C3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone

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